2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid
Overview
Description
“2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid” is a chemical compound used in proteomics research . Its molecular formula is C14H22N2O5 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, a piperazine ring, and a carboxylic acid group . The piperazine ring is substituted with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.305±0.06 g/cm3 and a predicted boiling point of 491.8±45.0 °C . Its molecular weight is 298.33 .Scientific Research Applications
Synthesis and Resolution
- A study by Jiménez et al. (2001) focused on the synthesis of enantiomerically pure cyclopropane analogs of phenylalanine, including derivatives related to 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid. They achieved stereoselective synthesis and high-efficiency resolution of these compounds, which is significant for their potential use in medicinal chemistry (Jiménez, López, Oliveros, & Cativiela, 2001).
Mechanism and Applications in Organic Synthesis
- The work by Jiang et al. (2005) demonstrates the use of similar compounds in organic synthesis, particularly in asymmetric reactions. They explored the use of different organometallic reagents for nucleophilic addition to tert-butoxycarbonyl protected imines, a process relevant to the synthesis of complex organic molecules (Jiang, Chen, Marinkovic, Tran, Chen, Arellano, White, & Tucci, 2005).
Development of Pharmaceutical Agents
- A study by Lang et al. (1999) involved the synthesis of fluorinated derivatives of a compound related to this compound. They explored its potential as a precursor for developing pharmaceutical agents, particularly for applications in neuroimaging (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).
Catalytic Reactions
- Research by Amii et al. (2000) on the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides highlights the catalytic applications of compounds similar to this compound. These reactions are crucial in the synthesis of fluorinated alpha-amino acids, which have significant implications in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to piperazine derivatives
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the piperazine ring and the carboxylic acid group could allow for these interactions. The exact changes resulting from these interactions would depend on the specific target .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, including neurotransmitter signaling and enzymatic processes . The downstream effects of these interactions would depend on the specific pathway and target involved .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability would depend on these properties. For instance, the presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s solubility and absorption .
Result of Action
Based on its structure, it could potentially influence cellular processes by interacting with proteins or enzymes that recognize or bind to piperazine derivatives .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interactions with its targets .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)11(17)9-8-10(9)12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEURNCUEORGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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